molecular formula C16H19NO B13103475 (3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one

(3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one

Cat. No.: B13103475
M. Wt: 241.33 g/mol
InChI Key: HBKYTZJPJFSCEF-XHBXSBNISA-N
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Description

(3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a suitable aldehyde or ketone under basic or acidic conditions. The reaction may require a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, indole derivatives are known for their potential as bioactive compounds. This compound may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A metabolite of melatonin with various biological activities.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

(3E,5E)-5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-EN-2-one is unique due to its specific structural features, which may confer distinct biological activities and reactivity compared to other indole derivatives.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(E,5E)-5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one

InChI

InChI=1S/C16H19NO/c1-12(18)8-7-11-15-16(2,3)13-9-5-6-10-14(13)17(15)4/h5-11H,1-4H3/b8-7+,15-11+

InChI Key

HBKYTZJPJFSCEF-XHBXSBNISA-N

Isomeric SMILES

CC(=O)/C=C/C=C/1\C(C2=CC=CC=C2N1C)(C)C

Canonical SMILES

CC(=O)C=CC=C1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

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